

In-Depth Technical Guide to the ^{13}C NMR Analysis of 3-Bromocinnamic Acid

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Compound of Interest

Compound Name: 3-Bromocinnamic acid

Cat. No.: B167283

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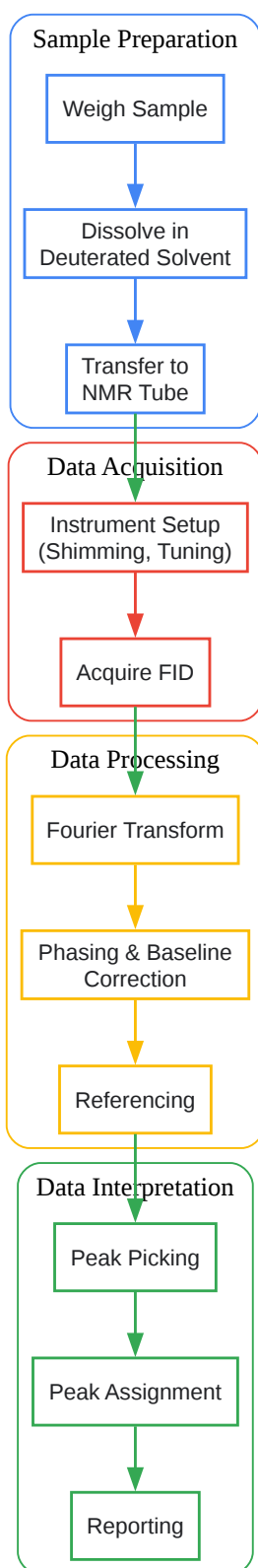
This guide provides a comprehensive overview of the ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **3-bromocinnamic acid**. It is designed to serve as a technical resource, offering detailed experimental protocols, data interpretation, and visualization of the analytical workflow.

Introduction to ^{13}C NMR Spectroscopy in Structural Elucidation

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon skeleton of organic molecules. By detecting the magnetic properties of the ^{13}C isotope, this method provides valuable information about the number of non-equivalent carbon atoms, their chemical environments, and their connectivity within a molecule. For drug development and chemical research, ^{13}C NMR is an indispensable tool for structure verification, purity assessment, and the characterization of novel compounds.

Molecular Structure and ^{13}C NMR Data of 3-Bromocinnamic Acid

3-Bromocinnamic acid ($\text{C}_9\text{H}_7\text{BrO}_2$) is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with a bromine atom and a propenoic acid group. The trans isomer is the more stable and commonly encountered form. The numbering of the carbon atoms for the purpose of NMR assignment is crucial for a detailed analysis.



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